2,5-DIMETHYL-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE
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Overview
Description
2,5-DIMETHYL-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a pyrrolidine ring, and a benzene ring with methyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHYL-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the sulfonamide and pyrrolidine intermediates. The key steps include:
Formation of the Sulfonamide Intermediate: This involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with an amine to form the sulfonamide.
Formation of the Pyrrolidine Intermediate: Pyrrolidine is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the sulfonamide intermediate with the pyrrolidine intermediate under suitable conditions, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-DIMETHYL-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2,5-DIMETHYL-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,5-DIMETHYL-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor it interacts with.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylbenzenesulfonamide: Lacks the pyrrolidine ring, making it less complex.
N-(2-Pyrrolidinyl)benzenesulfonamide: Similar structure but without the methyl substitutions on the benzene ring.
2,5-Dimethyl-N-phenylbenzenesulfonamide: Similar but lacks the pyrrolidine ring.
Uniqueness
2,5-DIMETHYL-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE is unique due to the combination of the sulfonamide group, pyrrolidine ring, and methyl-substituted benzene ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14-9-10-15(2)18(13-14)25(23,24)20-17-8-4-3-7-16(17)19(22)21-11-5-6-12-21/h3-4,7-10,13,20H,5-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYNSUGJUOUDSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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